{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine
CAS No.:
Cat. No.: VC15758214
Molecular Formula: C10H13F2N5
Molecular Weight: 241.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13F2N5 |
|---|---|
| Molecular Weight | 241.24 g/mol |
| IUPAC Name | 1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine |
| Standard InChI | InChI=1S/C10H13F2N5/c1-16-7-8(5-14-16)4-13-6-9-2-3-17(15-9)10(11)12/h2-3,5,7,10,13H,4,6H2,1H3 |
| Standard InChI Key | DZKXHLRGDJEQLE-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)CNCC2=NN(C=C2)C(F)F |
Introduction
Structural Characteristics
Pyrazole derivatives, including those with difluoromethyl and methyl substituents, are known for their diverse pharmacological effects. The presence of these functional groups can influence solubility, bioavailability, and interactions with biological targets, potentially leading to enhanced therapeutic profiles compared to simpler derivatives.
| Compound Feature | Description |
|---|---|
| Pyrazole Rings | Five-membered aromatic rings containing nitrogen atoms. |
| Difluoromethyl Group | Enhances lipophilicity and metabolic stability. |
| Methyl Group | Contributes to solubility and bioavailability. |
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives typically involves multi-step organic reactions. Common synthetic routes include nucleophilic substitutions, cycloadditions, and condensation reactions. These processes require controlled conditions to achieve high yields and purity.
| Synthetic Method | Description |
|---|---|
| Nucleophilic Substitution | Involves the replacement of a leaving group with a nucleophile. |
| Cycloaddition | Forms rings through the interaction of two or more molecules. |
| Condensation Reaction | Involves the formation of a new compound with the loss of a small molecule. |
Biological Activities of Pyrazole Derivatives
Pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific combination of substituents on the pyrazole rings can significantly influence these activities.
| Biological Activity | Example Compound |
|---|---|
| Antimicrobial | 1-Methylpyrazole |
| Anticancer | 3-Difluoromethylpyrazole |
| Anti-inflammatory | 4-Pyrazolylmethanol |
Research Findings and Potential Applications
Research on pyrazole derivatives highlights their potential in medicinal chemistry, particularly in developing therapeutic agents. The unique structural features of these compounds can enhance their interaction with biological targets, leading to diverse pharmacological effects.
| Potential Application | Description |
|---|---|
| Drug Development | Pyrazole derivatives are explored for their therapeutic potential. |
| Biological Interactions | The structural features influence binding affinities and biological activities. |
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